3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(prop-2-en-1-yl)-1-azaspiro[33]heptane is a spirocyclic compound featuring a unique structure where a nitrogen atom is incorporated into a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane typically involves the cyclization of appropriate precursors under basic conditions. One common method involves the reaction of an allyl amine with a suitable ketone or aldehyde, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction parameters and scalability. The use of automated reactors and in-line purification systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium iodide in acetone or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced spirocyclic amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a bioisostere in drug design, particularly in the development of anticancer and antiviral agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, in medicinal chemistry, the compound may inhibit the activity of enzymes involved in cancer cell proliferation by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
3-(prop-1-en-2-yl)azetidin-2-one: Another spirocyclic compound with similar structural features but different biological activities.
2-oxa-6-azaspiro[3.3]heptane: A related spirocyclic compound with an oxygen atom in the ring, used in different chemical applications.
Uniqueness
3-(prop-2-en-1-yl)-1-azaspiro[33]heptane is unique due to its specific spirocyclic structure incorporating a nitrogen atom, which imparts distinct chemical and biological properties
Properties
CAS No. |
2703772-12-5 |
---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
3-prop-2-enyl-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C9H15N/c1-2-4-8-7-10-9(8)5-3-6-9/h2,8,10H,1,3-7H2 |
InChI Key |
ZDEGLSRQMXHXCF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CNC12CCC2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.